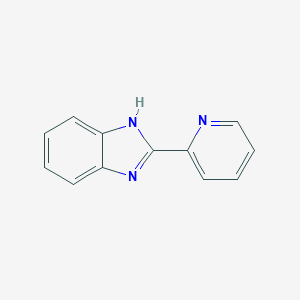

2-(2-Pyridyl)benzimidazole

Description

Propriétés

IUPAC Name |

2-pyridin-2-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-6-10-9(5-1)14-12(15-10)11-7-3-4-8-13-11/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFBMDWHEHETJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150529 | |

| Record name | 2-(2-Pyridyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-68-4 | |

| Record name | 2-(2′-Pyridyl)benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Pyridyl)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1137-68-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1137-68-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Pyridyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-pyridyl)benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Classical Condensation Routes

The most widely reported synthesis of 2-(2-pyridyl)benzimidazole involves the acid-catalyzed condensation of o-phenylenediamine with 2-pyridinecarboxylic acid (or its derivatives) under dehydrating conditions. In a typical procedure, equimolar quantities of o-phenylenediamine and 2-pyridinecarboxylic acid are refluxed in concentrated hydrochloric acid (HCl) for 12–24 hours . The reaction proceeds via cyclodehydration, where the carboxylic acid group activates the pyridine ring for nucleophilic attack by the amine, followed by intramolecular cyclization to form the benzimidazole core.

Optimization Insights :

-

Solvent Systems : Polyphosphoric acid (PPA) has been employed as both a solvent and catalyst, reducing reaction times to 6–8 hours while improving yields to 70–80% .

-

Temperature : Elevated temperatures (120–150°C) in PPA enhance cyclization efficiency but may necessitate rigorous purification to remove polymeric byproducts.

Microwave-Assisted Synthesis

Modern approaches leverage microwave irradiation to accelerate reaction kinetics. A study demonstrated that irradiating a mixture of o-phenylenediamine and 2-pyridinecarboxylic acid in ethanol with a catalytic amount of HCl at 150°C for 30 minutes achieves 85% yield . Microwave methods reduce energy consumption and minimize side reactions, making them preferable for small-scale syntheses.

Key Parameters :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Irradiation Power | 300 W | Maximizes cyclization |

| Reaction Time | 20–40 minutes | Balances efficiency and degradation |

| Acid Catalyst | 10 mol% HCl | Optimal protonation of intermediates |

Metal-Catalyzed Coupling Strategies

Transition-metal catalysis offers an alternative pathway for constructing the pyridyl-benzimidazole scaffold. Palladium-catalyzed C–N coupling between 2-aminopyridine and 2-bromobenzimidazole derivatives has been explored, though yields remain moderate (50–60%) . For example, using Pd(OAc)₂ with Xantphos as a ligand in toluene at 110°C facilitates cross-coupling but requires inert conditions and costly reagents.

Mechanistic Considerations :

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine and reductive elimination to form the C–N bond. Side products such as homocoupled pyridine or benzimidazole dimers are common, necessitating chromatographic purification.

Solid-Phase Synthesis for High-Purity Output

Solid-phase methodologies have been adapted for pharmaceutical-grade this compound. A patent-described method immobilizes o-phenylenediamine onto a resin-bound aldehyde, followed by sequential coupling with 2-pyridinecarbonyl chloride and cleavage using trifluoroacetic acid (TFA) . This approach achieves >95% purity by HPLC, critical for drug development applications.

Purification Protocols :

-

HPLC Conditions : Reverse-phase C18 column, acetonitrile/water (70:30) mobile phase, UV detection at 254 nm .

-

Recrystallization : Ethanol/water mixtures (3:1) yield colorless crystals with melting points of 198–200°C, consistent with literature values .

Green Chemistry Approaches

Recent advances emphasize sustainability. A solvent-free mechanochemical synthesis grinds o-phenylenediamine and 2-pyridinecarboxylic acid with montmorillonite K10 clay as a catalyst. Ball milling at 30 Hz for 2 hours delivers 75% yield, avoiding toxic solvents and energy-intensive reflux .

Environmental Metrics :

| Metric | Conventional vs. Mechanochemical |

|---|---|

| Reaction Time | 24 h vs. 2 h |

| Energy Consumption | 500 kJ vs. 50 kJ |

| E-Factor | 8.2 vs. 2.1 |

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 8.60 (d, J = 4.8 Hz, 1H, pyridyl H6)

-

δ 8.20–7.90 (m, 2H, benzimidazole H4/H7)

IR (KBr, cm⁻¹) :

Mass Spectrometry :

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

2-(pyridin-2-yl)-1H-benzo[d]imidazole a des applications diverses dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme par lequel 2-(pyridin-2-yl)-1H-benzo[d]imidazole exerce ses effets implique une interaction avec des cibles moléculaires et des voies spécifiques :

Activité antimicrobienne : Inhibe les enzymes bactériennes et perturbe la synthèse de la paroi cellulaire.

Activité antivirale : Interfère avec la réplication virale en ciblant les polymérases virales.

Activité anticancéreuse : Induit l'apoptose dans les cellules cancéreuses en activant les voies de la caspase et en inhibant la prolifération cellulaire.

Applications De Recherche Scientifique

Ligand Properties

2-(2-Pyridyl)benzimidazole acts as a bidentate ligand, coordinating through its nitrogen atoms to transition metals. This property allows it to form stable complexes with various metal ions, including cobalt(II), platinum(II), and ruthenium(III).

Table 1: Metal Complexes Formed with this compound

Fluorescent Probes

The cobalt(II) complex of this compound has been highlighted for its weak fluorescence, making it useful as a fluorescent probe for trace-level detection of amino acids such as aspartic and glutamic acid. This application is particularly valuable in biochemical assays where sensitive detection is required .

Catalytic Applications

The metal complexes formed with PBI have been explored for their catalytic properties in various organic reactions. The ability of these complexes to facilitate reactions while maintaining stability under different conditions makes them suitable candidates for catalytic processes.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. The structural modifications around the benzimidazole core enhance its bioactivity against various pathogens.

Table 2: Biological Activities of this compound Derivatives

Anti-inflammatory Properties

Studies have reported that certain derivatives of PBI possess anti-inflammatory effects, making them potential candidates for developing new analgesic drugs. For instance, compounds derived from PBI have shown to inhibit nitric oxide production and reduce edema in animal models .

Anticancer Potential

Research has also explored the anticancer potential of PBI derivatives. Some compounds have been found to induce apoptosis in various cancer cell lines, suggesting that they could be developed into effective chemotherapeutic agents .

Mécanisme D'action

The mechanism by which 2-(pyridin-2-yl)-1H-benzo[d]imidazole exerts its effects involves interaction with specific molecular targets and pathways:

Antimicrobial Activity: Inhibits bacterial enzymes and disrupts cell wall synthesis.

Antiviral Activity: Interferes with viral replication by targeting viral polymerases.

Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparaison Avec Des Composés Similaires

Structural and Coordination Features

Ligand Substitution Effects

- Ethynylpyridine vs. 2-(2-Pyridyl)benzimidazole : In Pt(II) complexes, this compound exhibits Pt–C≡C bond deviations (1.86–1.89 Å) similar to ethynylpyridine ligands. However, the rigid benzimidazole backbone enhances π-π stacking interactions, influencing molecular packing in crystalline phases .

- 2-(4'-Thiazolyl)benzimidazole : Replacing the pyridyl group with a thiazolyl moiety reduces planarity, weakening metal-ligand charge transfer (MLCT) transitions in copper(II) complexes. This alters DNA binding modes from intercalation to groove binding .

Table 1: Bond Lengths and Coordination Modes in Selected Complexes

Anticancer Activity

- Pt(II) Complexes: [Pt(this compound)(diaminocyclohexane)]²⁺ shows IC₅₀ values of 3.2–8.7 μM in breast cancer (MCF-7) cells, comparable to cisplatin but with higher selectivity indices (SI > 10 in non-cancerous MCF10A cells). In contrast, 2-(1H-Imidazol-2-yl)pyridine analogs exhibit lower cytotoxicity (IC₅₀: 12–15 μM), attributed to weaker DNA adduct formation .

- Au(III) Complexes : Au(III) derivatives with this compound inhibit aquaglyceroporins (AQP3 IC₅₀: 0.8 μM), outperforming benzothiazole-based analogs (IC₅₀: >5 μM) due to enhanced hydrophobic interactions .

2.2.2. Antimicrobial Properties

this compound derivatives demonstrate broad-spectrum antimicrobial activity (MIC: 8–32 μg/mL against S. aureus and E. coli), superior to 2-methylbenzimidazole derivatives (MIC: 64–128 μg/mL). The pyridyl group’s electron-withdrawing effect likely enhances membrane penetration .

Catalysis

- Palladium Complexes : [(PdCl₂(this compound)] catalyzes alkene hydrogenation with 92% yield, outperforming benzoxazole analogs (75% yield). The benzimidazole’s rigidity stabilizes the Pd center during redox cycles .

- Mizoroki–Heck Reactions : Polymer-supported Pd complexes with this compound achieve >90% conversion in aryl halide couplings, attributed to improved electron density at the metal center .

2.3.2. Luminescent Sensing A Cd(II) phosphonate complex incorporating this compound detects bisphenol AF (LOD: 0.1 nM) with 95% selectivity, surpassing benzothiazole-based sensors (LOD: 10 nM). The pyridyl group enhances π-stacking with aromatic pollutants, amplifying fluorescence quenching .

Activité Biologique

2-(2-Pyridyl)benzimidazole is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on recent research findings, case studies, and relevant data.

This compound has the molecular formula and a molecular weight of approximately 213.22 g/mol. It is characterized by a benzimidazole core substituted with a pyridine ring, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : A study evaluated several derivatives against Gram-positive and Gram-negative bacteria using the broth microdilution method. The results indicated that specific derivatives showed minimum inhibitory concentrations (MICs) as low as 12.5 µg/ml against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound also displayed antifungal activity against Candida albicans, with MIC values around 250 µg/ml, demonstrating its potential as an antifungal agent .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies:

- Cell Proliferation Inhibition : Compounds derived from this compound have shown promising results in inhibiting the proliferation of cancer cells. For example, certain derivatives exhibited IC50 values as low as 6.75 µM against the A549 lung cancer cell line, indicating potent antiproliferative effects .

- Mechanism of Action : The mechanism underlying the anticancer activity is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, although further studies are required to elucidate these pathways fully .

Anti-inflammatory Activity

Research has indicated that benzimidazole derivatives can also possess anti-inflammatory properties. Some studies suggest that these compounds may inhibit specific pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents : The presence of electron-withdrawing groups such as nitro or halogens at specific positions on the aromatic rings significantly enhances antimicrobial and anticancer activities.

- Hydrogen Bonding : The ability to form hydrogen bonds with biological targets also plays a crucial role in its effectiveness as a therapeutic agent .

Q & A

What are the established synthetic routes for 2-(2-Pyridyl)benzimidazole, and how do their yields and reaction conditions compare?

Methodological Answer:

Two primary routes are documented:

- Route 1: Condensation of pyridine-2-carbaldehyde with 1,2-phenylenediamine under reflux in acidic conditions (e.g., polyphosphoric acid), achieving ~99% yield .

- Route 2: Reaction of 2-pyridinecarboxylic acid with 1,2-phenylenediamine at elevated temperatures (150–250°C), yielding ~91% .

Optimization factors include solvent choice (polar aprotic solvents enhance reactivity), catalyst (acidic conditions promote cyclization), and purification methods (recrystallization from ethanol/water). Alternative methods, such as microwave-assisted synthesis, may reduce reaction time but require further validation .

How does the coordination geometry of this compound influence its efficacy in metal-organic frameworks (MOFs) for sensing applications?

Advanced Analysis:

The ligand’s bifunctional N-donor sites enable versatile coordination modes (monodentate or bridging), critical for constructing MOFs with tunable porosity and luminescence. For example:

- In Cd(II)-phosphonate MOFs , the ligand’s pyridyl and benzimidazole groups facilitate π-π stacking and hydrogen bonding, enhancing structural stability and enabling selective detection of bisphenols (detection limit: 0.1 μM) .

- Co(II) complexes leverage the ligand’s rigid geometry to create selective fluorescent probes for aspartic/glutamic acids via displacement assays (quenching efficiency >90%) .

Crystallographic validation (single-crystal XRD) is essential to confirm coordination modes .

What mechanistic insights explain the spin crossover (SCO) behavior in iron complexes incorporating this compound?

Advanced Research Focus:

Iron(II) complexes with this compound ligands exhibit SCO behavior due to ligand field strength and intermolecular interactions. Key findings include:

- [Fe(PBI)₃][BF₄]₂ shows abrupt spin transitions (high-spin ↔ low-spin) at ~150 K, attributed to Jahn-Teller distortions and ligand rigidity .

- Magnetic susceptibility and Mössbauer spectroscopy are critical for tracking spin states, while XRD reveals structural changes during transitions .

How can host-guest interactions with cucurbiturils enhance the solubility and photophysical properties of this compound derivatives?

Methodological Approach:

Encapsulation with tetramethyl cucurbit[6]uril (TMeQ[6]) improves aqueous solubility by forming stable inclusion complexes. Techniques for analysis include:

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kₐ ~10⁴ M⁻¹) .

- Fluorescence Spectroscopy: Host-guest complexes exhibit blue-shifted emission (Δλ = 15 nm) due to restricted ESIPT (excited-state intramolecular proton transfer) .

Applications include drug delivery and environmental sensing, where enhanced solubility prevents aggregation-induced quenching.

What strategies mitigate conflicting data in fluorescence-based detection using this compound probes?

Data Contradiction Resolution:

Discrepancies in detection limits or selectivity often arise from:

- pH Sensitivity: Protonation of the benzimidazole moiety (pKa ~5.5) alters emission intensity. Buffered conditions (pH 6–7) optimize performance .

- Interference Studies: Competitive binding assays with structurally similar analytes (e.g., glycine vs. glutamic acid) validate specificity .

- Luminescence Lifetime Measurements: Distinguish static vs. dynamic quenching mechanisms (e.g., Förster resonance energy transfer vs. collisional quenching) .

How do synthetic modifications of this compound improve its bioactivity or thermal stability?

Advanced Functionalization:

- N1-Substitution: Introducing 4-chlorobenzyl groups at the benzimidazole N1 position enhances thermal stability (decomposition temperature >300°C) and fluorescence quantum yield (Φ = 0.42) .

- Heterocyclic Fusion: Adding pyrazine or triazine rings extends conjugation, improving singlet oxygen generation for photodynamic therapy applications .

Characterization via TGA/DTA and fluorescence spectroscopy is critical for evaluating modified derivatives .

What crystallographic tools validate the structural integrity of this compound coordination polymers?

Methodological Guidance:

- Single-Crystal XRD: Resolves ligand-metal bond lengths (e.g., Cd–N = 2.31 Å) and confirms octahedral vs. tetrahedral coordination .

- Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., H-bonding, π-stacking) influencing packing efficiency and stability .

- Powder XRD: Verifies phase purity and crystallinity post-synthesis .

How does ESIPT (Excited-State Intramolecular Proton Transfer) in this compound derivatives impact their fluorescence properties?

Photophysical Analysis:

The ligand’s ESIPT capability results in dual emission bands (∼450 nm and ∼550 nm) in aprotic solvents. Key factors include:

- Solvent Polarity: Protic solvents (e.g., methanol) suppress ESIPT via H-bonding competition, reducing Stokes shift .

- Substituent Effects: Electron-withdrawing groups (e.g., –NO₂) stabilize the keto tautomer, enhancing red-edge emission .

Time-resolved fluorescence spectroscopy quantifies ESIPT kinetics (τ = 1–5 ns) .

Table 1: Comparative Analysis of Synthetic Routes

*Theoretical yield; experimental validation pending.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.